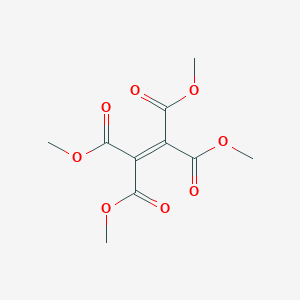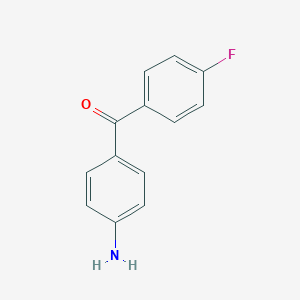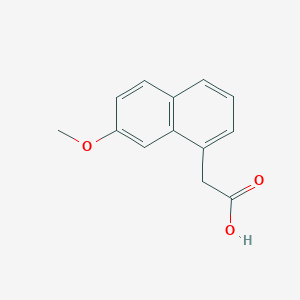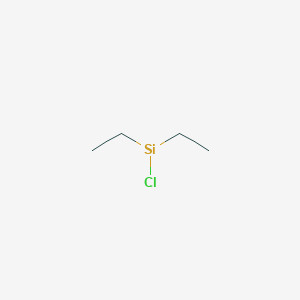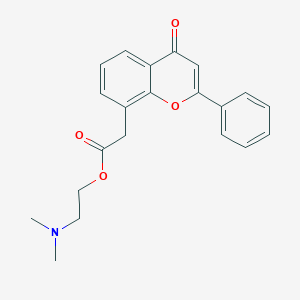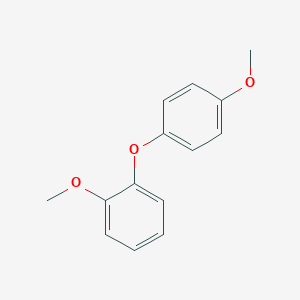
1-Methoxy-2-(4-methoxyphenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-(4-methoxyphenoxy)benzene: is an organic compound with the molecular formula C14H14O3 It is a derivative of benzene, featuring methoxy and phenoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(4-methoxyphenoxy)benzene typically involves the reaction of 4-methoxyphenol with 2-bromoanisole in the presence of cesium carbonate and copper(I) chloride as catalysts. The reaction is carried out in 1-methyl-2-pyrrolidinone (NMP) as the solvent under nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing similar reagents and conditions as described in laboratory synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-Methoxy-2-(4-methoxyphenoxy)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and phenoxy groups can be substituted with other functional groups using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: 1-Methoxy-2-(4-methoxyphenoxy)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: In biological research, this compound can be used to study the effects of methoxy and phenoxy substituents on biological activity and interactions with biomolecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-(4-methoxyphenoxy)benzene involves its interaction with molecular targets through its methoxy and phenoxy groups. These interactions can influence various biochemical pathways, potentially leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or materials science .
Comparaison Avec Des Composés Similaires
- Benzene, 1-methoxy-4-phenoxy-
- Benzene, 1-methoxy-4-(2-phenylethenyl)-
- Benzene, 1-methoxy-4-(2-cyano-2-phenylethenyl)-
Propriétés
Numéro CAS |
1655-72-7 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
1-methoxy-2-(4-methoxyphenoxy)benzene |
InChI |
InChI=1S/C14H14O3/c1-15-11-7-9-12(10-8-11)17-14-6-4-3-5-13(14)16-2/h3-10H,1-2H3 |
Clé InChI |
IWPMJLHVGKZTNY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2OC |
SMILES canonique |
COC1=CC=C(C=C1)OC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


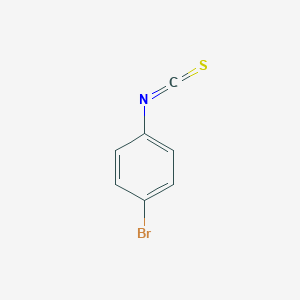
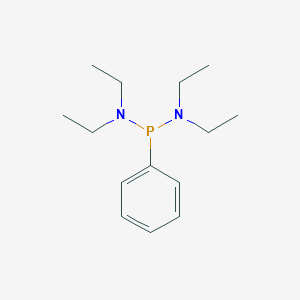
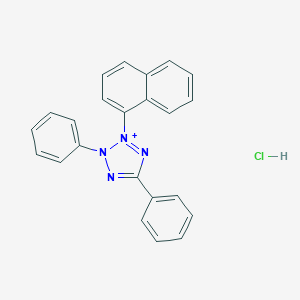
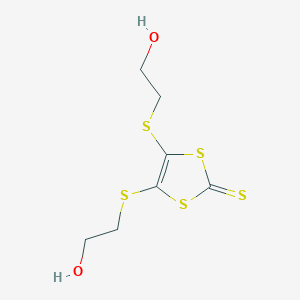
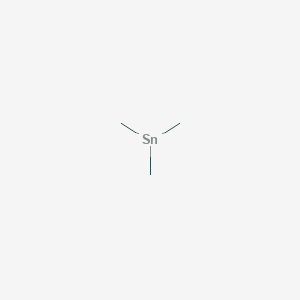
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
